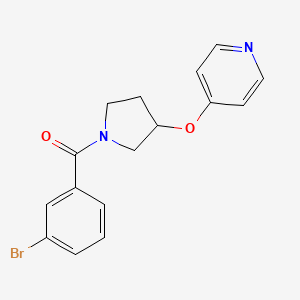
(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a bromophenyl group, a pyrrolidin-1-yl group, and a pyridin-4-yloxy group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the methanone central group. Unfortunately, without specific data or crystallographic studies, it’s difficult to predict the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .科学的研究の応用
Structural Analysis
Research on compounds structurally related to "(3-Bromophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone" includes detailed structural analysis through crystallography and spectroscopy. Studies on similar compounds, such as the crystal and molecular structure analysis of various substituted methanones, reveal insights into their crystalline forms and intermolecular interactions, which are crucial for understanding their reactivity and potential applications in material science and drug design (Lakshminarayana et al., 2009), (Swamy et al., 2013).
Synthesis and Chemical Properties
The synthesis and characterization of compounds with a pyrrolidinyl methanone core structure have been extensively studied, providing insights into their chemical reactivity and potential for further modification. Research includes the synthesis, crystal structure, and density functional theory (DFT) study of boric acid ester intermediates, demonstrating the utility of these compounds in synthetic organic chemistry and material sciences (Huang et al., 2021).
Biological Applications
Several studies have explored the biological applications of compounds related to "this compound," particularly in the development of new pharmaceuticals. For example, research on organotin(IV) complexes derived from similar compounds has shown promising antibacterial activities, indicating potential applications in the development of new antimicrobial agents (Singh et al., 2016).
Material Science Applications
The optical and electronic properties of compounds related to "this compound" have been investigated for their potential applications in material science. For instance, studies on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized from similar compounds, have discussed their remarkable Stokes' shift and potential as low-cost luminescent materials (Volpi et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
(3-bromophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-3-1-2-12(10-13)16(20)19-9-6-15(11-19)21-14-4-7-18-8-5-14/h1-5,7-8,10,15H,6,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBRDWIZWTNGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
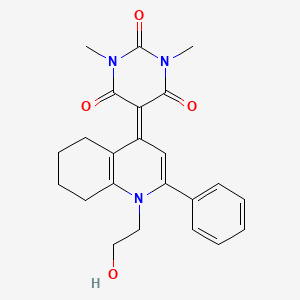
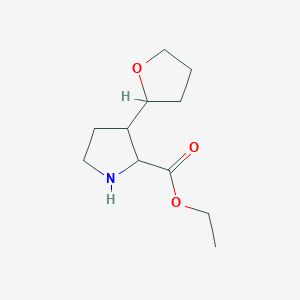
![N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2397605.png)

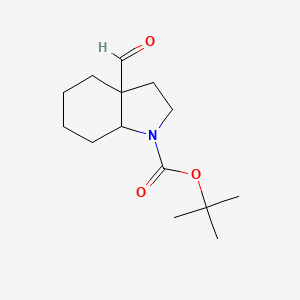
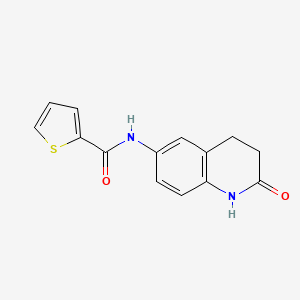
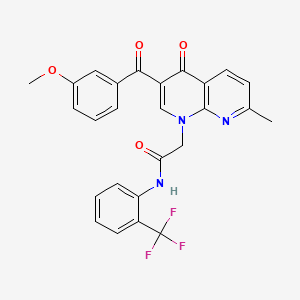


![3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2397617.png)
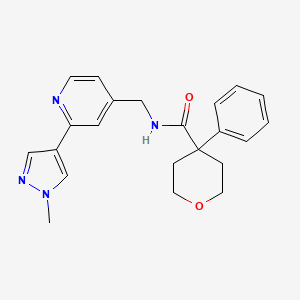
![(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B2397621.png)

![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)
